molecular formula C18H19N3O3 B5741316 1-isonicotinoyl-4-(4-methoxybenzoyl)piperazine

1-isonicotinoyl-4-(4-methoxybenzoyl)piperazine

Cat. No. B5741316
M. Wt: 325.4 g/mol
InChI Key: JBUCRYMBHQUWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoyl-4-(4-methoxybenzoyl)piperazine, commonly known as INMP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INMP is a piperazine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of INMP is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in bacterial, viral, and fungal growth. Additionally, INMP has been shown to modulate the immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
INMP has been shown to exhibit a range of biochemical and physiological effects, including inhibition of bacterial, viral, and fungal growth, modulation of the immune response, and antioxidant and anti-inflammatory effects. Additionally, INMP has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

INMP has several advantages for use in laboratory experiments, including its broad-spectrum antimicrobial activity and its ability to modulate the immune response. However, its solubility and stability can be limited, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on INMP. One area of focus could be the development of new antibiotics and antiviral drugs based on INMP's antibacterial and antiviral properties. Additionally, further research could be conducted to explore the potential of INMP in the treatment of neurodegenerative diseases and other inflammatory conditions. Finally, the development of new synthetic methods for INMP could improve its solubility and stability, making it more suitable for use in laboratory experiments.

Synthesis Methods

INMP can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with isonicotinic acid and piperazine. The resulting compound can be purified using various techniques, such as recrystallization or column chromatography.

Scientific Research Applications

INMP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. Additionally, INMP has been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

(4-methoxyphenyl)-[4-(pyridine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-16-4-2-14(3-5-16)17(22)20-10-12-21(13-11-20)18(23)15-6-8-19-9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUCRYMBHQUWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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